Lactonic sophorolipid is a type of biosurfactant derived from the fermentation of certain yeasts, particularly Starmerella bombicola. It consists of a sophorose moiety linked to long-chain hydroxyl fatty acids, wherein the carboxyl group of the fatty acid undergoes esterification with the hydroxyl group of the sophorose. This reaction typically occurs at the 4′-position of sophorose, forming a closed lactone ring structure. Lactonic sophorolipids exhibit lower water solubility compared to their acidic counterparts due to the presence of acetyl groups, which enhance their surface-active properties and antimicrobial activity .
Research suggests that lactonic sophorolipid has low toxicity []. However, as with any new compound, further studies are needed to fully understand its safety profile.
In-depth scientific research on lactonic sophorolipid is still emerging. More data is needed on its specific properties and applications.
Research on lactonic sophorolipid is ongoing, with scientists exploring its potential applications in various fields, including:
Lactonic sophorolipids are known for their significant biological activities:
The synthesis of lactonic sophorolipids primarily occurs through microbial fermentation:
Lactonic sophorolipids have diverse applications across various industries:
Research on lactonic sophorolipids has revealed important interactions with biological systems:
Lactonic sophorolipids belong to a broader class of biosurfactants. Here are some similar compounds:
Compound Name | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Acidic Sophorolipid | Acidic form | Good solubility; less potent antimicrobial activity | Higher water solubility than lactonic form |
Rhamnolipid | Glycolipid | Strong surface activity; used in bioremediation | Produced by Pseudomonas aeruginosa |
Mannosylerythritol Lipid | Glycolipid | Antimicrobial and anti-inflammatory properties | Derived from Pseudozyma antarctica |
Trehalolipid | Glycolipid | Antimicrobial; potential use in pharmaceuticals | Unique trehalose sugar backbone |
Lactonic sophorolipids are unique due to their specific lactone structure, which enhances their antimicrobial potency and surface activity compared to acidic forms and other biosurfactants. Their ability to form stable emulsions while maintaining low toxicity makes them particularly valuable in various applications .
The biosynthesis of lactonic sophorolipids is orchestrated by a dedicated gene cluster in Starmerella bombicola, first characterized by Van Bogaert et al. . This cluster spans approximately 30 kb and comprises five core genes:
Disruption of the cytochrome P450 monooxygenase gene (CYP52M1) abolishes sophorolipid production entirely, underscoring its role as the gateway enzyme . Conversely, deleting the transporter gene reduces secretion by ~90%, though residual extracellular sophorolipids suggest alternative export mechanisms . Recent work by Lin et al. demonstrated that replacing CYP52M1 with a heterologous oleate hydroxylase from Claviceps purpurea redirects the pathway to produce ricinoleic acid-derived sophorolipids, highlighting the cluster’s modularity.
Lactonic sophorolipid formation requires two critical enzymatic steps: (1) intramolecular esterification (lactonization) and (2) transesterification to acetylate the sophorose unit. The lactonization step is catalyzed by Starmerella bombicola lactone esterase (SBLE), a serine hydrolase structurally related to Candida antarctica lipase A . SBLE facilitates cyclization by forming an ester bond between the carboxylic acid group of the fatty acid and a hydroxyl group on the sophorose headgroup, yielding a macrolactone ring (Figure 1) .
Table 1: Key Enzymes in Lactonic Sophorolipid Biosynthesis
Enzyme | Function | Localization |
---|---|---|
CYP52M1 | ω/ω-1 hydroxylation of fatty acids | Endoplasmic reticulum |
UGTA1/UGTA2 | Sequential glucosylation | Cytosol |
Acetyltransferase (AT) | Acetylation of sophorose hydroxyl groups | Cytosol |
SBLE | Lactonization of acidic sophorolipids | Extracellular |
Transesterification occurs concurrently, wherein acetyl-CoA donates acetyl groups to the 6′- and 6′′-hydroxyl positions of sophorose, mediated by the acetyltransferase . This modification enhances sophorolipid solubility and modulates critical micelle concentration. Notably, SBLE activity is substrate-specific: it preferentially lactonizes sophorolipids with C18:1 hydroxylated fatty acids over shorter-chain analogs .
Cytochrome P450 monooxygenases (CYPs) initiate sophorolipid biosynthesis by hydroxylating fatty acids. Starmerella bombicola employs CYP52M1 for ω-1 hydroxylation of C16–C20 fatty acids, with a marked preference for oleic acid (C18:1) over saturated analogs . Hydroxylation regioselectivity determines sophorolipid structure:
Comparative studies of CYP52 isoforms reveal functional divergence. For instance, CYP52N1 exclusively performs ω-hydroxylation, while CYP52E3 exhibits minimal activity toward fatty acids . Structural modeling suggests that CYP52M1’s substrate-binding pocket accommodates unsaturated fatty acids through hydrophobic interactions, explaining its preference for oleic acid .
Metabolic engineering has enabled tailored production of lactonic sophorolipids. Key strategies include:
Lin et al. replaced CYP52M1 with Claviceps purpurea oleate hydroxylase (OhyCp), shifting hydroxylation from ω-1 to the 12th carbon of oleic acid. This yielded sophorolipids incorporating ricinoleic acid, which were subsequently lactonized by SBLE . The engineered strain produced 45 g/L of modified lactonic sophorolipids, demonstrating the feasibility of diversifying structures through enzyme substitution.
Augmenting CYP52M1 or SBLE expression increases lactonic titers. For example, constitutive expression of CYP52M1 under the S. bombicola glyceraldehyde-3-phosphate dehydrogenase (GPD) promoter elevated lactonic congeners by 2.3-fold in batch cultures .
Knocking out the native MFS transporter forces intracellular sophorolipid accumulation, which may enhance lactonization by prolonging substrate exposure to SBLE. However, this approach requires balancing secretion and cytotoxicity .
Table 2: Metabolic Engineering Outcomes in Starmerella bombicola
Modification | Lactonic Sophorolipid Titer (g/L) | Reference |
---|---|---|
Wild type | 25–30 | |
OhyCp integration | 45 | |
CYP52M1 overexpression | 58 |
The lactonic/acidic sophorolipid ratio is primarily controlled through substrate composition and genetic strain engineering. Glucose concentration exerts differential effects on glycolipid cyclization, with 150–200 g/L concentrations favoring lactonization through enhanced acetyl-CoA availability for ester bond formation [3] [4]. Contrastingly, nitrogen limitation below 1.5 g/L urea shifts metabolism toward acidic forms by upregulating cytochrome P450 monooxygenases responsible for hydroxylation without cyclization [1] [3].
Recombinant S. bombicola strains with UGTB1 overexpression and SBLE knockout demonstrate 89% lactonic sophorolipid production compared to wild-type strains' 60–70% [1]. Substrate mixing ratios achieve complementary control—a 3:1 (w/w) glucose-to-oleic acid ratio increases lactonic content by 22% through β-oxidation pathway activation [4]. Table 1 summarizes key substrate effects:
Substrate Ratio (Glucose:Oleic Acid) | Lactonic Content (%) | Productivity (g/L/h) |
---|---|---|
1:1 | 58 ± 3 | 0.41 ± 0.02 |
3:1 | 82 ± 2 | 0.67 ± 0.03 |
5:1 | 76 ± 4 | 0.59 ± 0.04 |
Data adapted from fed-batch studies using strain LacSb [1] [4].
Co-feeding hydrophilic and hydrophobic carbon sources improves lactonic sophorolipid yields by 37–42% compared to single-substrate systems [4] [5]. Glucose provides reducing equivalents (NADPH) for fatty acid hydroxylation, while C18-chain oils supply esterification substrates. Waste glycerol supplementation at 50 g/L enhances lactonization efficiency to 84% by balancing redox cofactors during β-oxidation [4].
Industrial byproducts demonstrate comparable performance to pure substrates:
pH-stat fed-batch systems with rapeseed oil feeding achieve 169 g/L sophorolipid titers through three-phase control:
Oleic acid feeding based on NaOH consumption (0.5 mol NaOH/mol fatty acid) prevents substrate inhibition while maintaining 0.68 g/L/h productivity [5]. Automated glucose feeding using online HPLC monitoring reduces batch variability by 12% compared to manual methods [4].
Industrial translation faces three primary challenges:
Oxygen transfer limitations: Lactonization requires microaerobic conditions (kLa 20–40 h⁻¹) conflicting with high-cell-density oxygen demands [1] [5]. Novel impeller designs with dual Rushton-scaba configurations improve oxygen transfer efficiency by 33% at 10 m³ scale [3].
Foam management: Lactonic sophorolipids' surface activity causes excessive foaming above 50 g/L concentrations. Mechanical foam breakers combined with silicone antifoam (0.01% v/v) reduce product loss by 18% during harvest [5].
Substrate heterogeneity: Waste-derived carbon sources introduce batch variability. Multivariate PAT (Process Analytical Technology) using NIR and Raman spectroscopy enables real-time adjustment of feeding rates, maintaining lactonic content within ±2% specification [3] [4].
Economic analyses indicate that implementing these solutions reduces production costs from $8.50/kg to $5.20/kg for pharmaceutical-grade lactonic sophorolipids [3] [5].